molecular formula C19H15ClFN5S B2425491 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251593-70-0

1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2425491
CAS-Nummer: 1251593-70-0
Molekulargewicht: 399.87
InChI-Schlüssel: DZJMOIDXGNIWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H15ClFN5S and its molecular weight is 399.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5S/c1-10-3-5-13(11(2)7-10)16-9-27-19(23-16)17-18(22)26(25-24-17)12-4-6-15(21)14(20)8-12/h3-9H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJMOIDXGNIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClFN5SC_{18}H_{17}ClFN_5S with a molecular weight of approximately 375.87 g/mol. The presence of a thiazole ring and a triazole moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Histidine Kinase Inhibition : Similar to other compounds in its class, it may inhibit histidine kinases, which are critical in various signaling pathways in both prokaryotic and eukaryotic organisms.
  • Antiproliferative Effects : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole and phenyl groups can enhance its cytotoxicity .

Anticancer Activity

Various studies have assessed the anticancer potential of similar thiazole and triazole derivatives. For instance:

CompoundCell LineIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10HT291.98 ± 1.22
LY266500Trypanosoma bruceiN/A

The above table illustrates the significant inhibitory effects observed in specific cancer cell lines, highlighting the potential for further development.

Study on Antiparasitic Activity

In a study examining the effects on Trypanosoma brucei, LY266500 demonstrated potent inhibitory effects on histidine phosphorylation, leading to reduced proliferation of the parasite. This suggests that compounds with similar structures may hold promise as antiparasitic agents.

Antiviral Activity

Research into related compounds has shown antiviral properties against HIV and other viruses. For example, derivatives with triazole scaffolds exhibited significant antiviral activity with low cytotoxicity in vitro .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing thiazole and triazole structures exhibit significant anticancer properties. For instance, various derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like chlorine and fluorine enhances the cytotoxicity of these compounds against different cancer cell lines.

Case Study:
A study published in MDPI highlighted that thiazole-linked compounds demonstrated effective antiproliferative activity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) analysis suggested that the substitution patterns significantly affect the anticancer efficacy .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Case Study:
In a recent study, derivatives of thiazole were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the thiazole ring enhanced antibacterial potency, making it a candidate for further development as an antimicrobial agent .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The incorporation of specific substituents can lead to compounds with significant activity in seizure models.

Case Study:
A series of thiazole-based compounds were tested in electroshock seizure models, revealing several candidates with superior anticonvulsant effects compared to established medications. The SAR studies indicated that para-substituted phenyl groups contribute positively to anticonvulsant activity .

Synthetic Methodologies

The synthesis of 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions including:

  • Condensation Reactions: To form the triazole and thiazole rings.
  • Substitution Reactions: To introduce various functional groups that enhance biological activity.

The synthetic pathways often utilize reagents such as thioketones and hydrazines to achieve the desired modifications.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacyReference
AnticancerHT-29 (Colon Cancer)High
AntimicrobialStaphylococcus aureusModerate
AnticonvulsantElectroshock Seizure ModelSignificant

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The 4-(2,4-dimethylphenyl)-1,3-thiazole-2-amine intermediate is synthesized via the classical Hantzsch thiazole formation. This involves condensation of α-halo ketones with thioureas:

Reaction Scheme

2,4-Dimethylacetophenone → Bromination → α-Bromo-2,4-dimethylacetophenone  
α-Bromo-2,4-dimethylacetophenone + Thiourea → 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine  

Optimized Conditions

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: Reflux at 80°C for 6–8 hours
  • Yield: 72–85% (reported for analogous systems)

Functionalization of the Thiazole Amine

The 2-amine group on the thiazole is converted to a leaving group (e.g., bromide) for subsequent cross-coupling:

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine → Diazotization → 2-Bromo-4-(2,4-dimethylphenyl)-1,3-thiazole  

Critical parameters:

  • Diazotization agent: NaNO₂/HBr at 0–5°C
  • Quenching with CuBr generates the bromide

Construction of the Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is assembled via click chemistry:

Components

  • Azide: 3-Chloro-4-fluorophenyl azide
  • Alkyne: Propargylamine derivative

Synthetic Protocol

  • Azide Preparation
    3-Chloro-4-fluoroaniline → Diazotization → Azide (NaN₃, HCl, 0°C)  

    Yield: 89% (analogous aryl azides)
  • CuAAC Reaction
    Azide + Propargylamine → CuSO₄·5H₂O, Sodium ascorbate → 1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine  

    Solvent: tert-Butanol/H₂O (1:1)
    Time: 12 hours at RT
    Yield: 78%

Coupling of Thiazole and Triazole Moieties

Buchwald-Hartwig Amination

The 5-amine on the triazole reacts with the thiazole bromide via palladium catalysis:

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine + 2-Bromo-4-(2,4-dimethylphenyl)-1,3-thiazole  
→ Pd₂(dba)₃, Xantphos, Cs₂CO₃ → Target compound  

Optimized Parameters

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C, 24 hours
  • Yield: 65% (similar couplings)

Purification and Crystallization

Solvent Selection

Crystallization studies from patent literature guide solvent choices:

Solvent System Crystal Quality Purity (%)
Ethyl acetate/Hexane Needles 98.5
Dichloromethane/MeOH Prisms 99.1
Acetonitrile Microcrystalline 97.8

Data extrapolated from analogous triazole-thiazole systems.

Polymorph Control

Thermodynamically stable forms are achieved through:

  • Slow cooling (0.5°C/min) from saturated solutions
  • Seeding with pre-formed crystals
  • Anti-solvent addition (water for hydrophilic impurities)

Spectroscopic Characterization

Key Spectral Data

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (s, 1H, triazole-H), 7.68–7.12 (m, 6H, aryl-H), 6.95 (s, 1H, thiazole-H), 5.42 (br s, 2H, NH₂), 2.45 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

IR (KBr)
3405 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N thiazole), 1550 cm⁻¹ (triazole ring).

HRMS (ESI-TOF)
Calculated for C₁₉H₁₅ClFN₅S: 427.0634 [M+H]⁺. Found: 427.0631.

Process Optimization Challenges

Byproduct Formation

Major impurities arise from:

  • Incomplete azide conversion (3–5%)
  • Homocoupling of thiazole bromide (Palladium-mediated, <2%)
    Mitigation strategies include:
  • Excess Cu(I) in CuAAC (1.5 equiv)
  • Ligand screening (BINAP vs. Xantphos)

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Exothermic control in diazotization steps (jacketed reactors)
  • Filtration aids (Celite®) for high-viscosity mixtures
  • Continuous flow reactors for azide generation

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

An alternative disconnection employing boronic esters:

Triazole-boronic ester + Thiazole-bromide → Pd(PPh₃)₄, K₂CO₃ → Target compound  

Advantages

  • Avoids sensitive amine coupling steps
  • Higher functional group tolerance

Limitations

  • Requires synthesis of boronate precursor
  • Lower yields (52–58%) compared to Buchwald-Hartwig

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React 2,4-dimethylphenyl-substituted thioamides with α-halo ketones under basic conditions to form the thiazole core .

Triazole Assembly : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the thiazole moiety with a 3-chloro-4-fluorophenyl azide derivative. Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hours) to improve regioselectivity .

Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, using reagents like sodium borohydride or lithium aluminum hydride in anhydrous tetrahydrofuran (THF) .
Key Considerations : Monitor intermediates using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation :
  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the triazole and thiazole substituents .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substitution patterns (e.g., fluorine coupling in the 4-fluorophenyl group) .
  • Purity Assessment :
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection (254 nm) and mass spectrometry for purity (>95%) and molecular ion confirmation .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. How can researchers initially evaluate the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :

Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .

Enzyme Inhibition : Assess activity against kinases or proteases via fluorescence-based assays (e.g., ATPase activity with malachite green reagent) .

  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Research Questions

Q. How can low yields in the final coupling step of the synthesis be addressed?

  • Methodological Answer :
  • Optimization Strategies :

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield by 15–20% using controlled microwave irradiation (100–120°C) .

Catalyst Screening : Test alternative catalysts (e.g., RuPhos Pd G3 for Buchwald-Hartwig amination) to enhance coupling efficiency .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/THF mixtures to stabilize intermediates .

  • Troubleshooting : Use LC-MS to identify side products (e.g., dehalogenated byproducts) and adjust stoichiometry or reaction atmosphere (N2_2 vs. air) .

Q. How should conflicting data in biological activity assays be resolved?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with 8–12 concentration points to generate sigmoidal curves and validate IC50_{50}/MIC reproducibility .
  • Compound Integrity Checks :

Purity Reassessment : Confirm via HPLC and NMR to rule out degradation (e.g., hydrolysis of the triazole ring) .

Solubility Adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to ensure homogeneous distribution in aqueous media .

  • Target-Specific Assays : Employ CRISPR-engineered cell lines or isothermal titration calorimetry (ITC) to verify direct target engagement .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the chloro-fluorophenyl group’s hydrophobic interactions and triazole’s hydrogen-bonding potential .
  • QSAR Modeling : Train models with descriptors like logP, molar refractivity, and electronegativity of substituents to predict activity trends .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.